(R)-Birabresib

BET bromodomain inhibition stereochemistry negative control

Validated inactive stereoisomer of Birabresib (OTX-015) for use as matched negative control in BRD2/3/4 bromodomain studies. Lacks measurable BET inhibitory activity versus active (S)-enantiomer (IC50 92-112 nM). Essential for target engagement assays, CRISPR rescue experiments, and mechanistic attribution in epigenetic oncology research. Research use only.

Molecular Formula C25H22ClN5O2S
Molecular Weight 492.0 g/mol
Cat. No. B8092951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Birabresib
Molecular FormulaC25H22ClN5O2S
Molecular Weight492.0 g/mol
Structural Identifiers
SMILESCC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NC4=CC=C(C=C4)O)C5=CC=C(C=C5)Cl)C
InChIInChI=1S/C25H22ClN5O2S/c1-13-14(2)34-25-22(13)23(16-4-6-17(26)7-5-16)28-20(24-30-29-15(3)31(24)25)12-21(33)27-18-8-10-19(32)11-9-18/h4-11,20,32H,12H2,1-3H3,(H,27,33)/t20-/m1/s1
InChIKeyGNMUEVRJHCWKTO-HXUWFJFHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((6R)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-N-(4-hydroxyphenyl)acetamide ((R)-Birabresib): Inactive Isomer Control for BET Bromodomain Inhibitor Research


2-((6R)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-N-(4-hydroxyphenyl)acetamide, also designated (R)-Birabresib, (R)-OTX-015, or (R)-MK-8628 (CAS 1983196-25-3), is a synthetic small molecule belonging to the thienotriazolodiazepine class of bromodomain and extra-terminal (BET) inhibitors [1]. This compound serves as the inactive stereoisomer of Birabresib (OTX-015), a pan-BET inhibitor that targets BRD2, BRD3, and BRD4 with IC50 values ranging from 92 to 112 nM [2]. The (R)-enantiomer is specifically utilized as a negative control or experimental reference compound in studies investigating BET bromodomain inhibition, epigenetic regulation, and related oncogenic transcriptional programs .

Why (R)-Birabresib Cannot Be Substituted with Active BET Inhibitors Like JQ1, OTX015, or CPI-0610 for Control Experiments


Generic substitution of (R)-Birabresib with active BET inhibitors is scientifically invalid because this compound is the stereoisomer of the active pharmaceutical ingredient Birabresib, and it is specifically validated as an inactive control [1]. While active BET inhibitors such as (+)-JQ1 (IC50 ~77 nM for BRD4 D1) [2], OTX015 (IC50 92-112 nM for BRD2/3/4) [3], and CPI-0610 (IC50 39 nM for BRD4-BD1) [4] potently suppress BRD4-dependent transcription, (R)-Birabresib lacks measurable inhibitory activity against BET bromodomains in cell-free assays . Consequently, any attempt to replace (R)-Birabresib with a structurally similar but active BET inhibitor would confound experimental controls, introduce unintended on-target effects, and compromise the validity of mechanistic or phenotypic studies. The quantitative evidence below establishes that (R)-Birabresib is uniquely positioned as a stereoisomer-matched negative control, not as an interchangeable analog.

Quantitative Differentiation of (R)-Birabresib (CAS 1983196-25-3) as an Inactive BET Bromodomain Control Compound


Stereochemistry-Dependent BET Bromodomain Inhibition: (R)-Birabresib vs. (S)-Birabresib (OTX015)

The (R)-enantiomer of Birabresib (CAS 1983196-25-3) is confirmed to be inactive against BRD2, BRD3, and BRD4 bromodomains, whereas the (S)-enantiomer (OTX015, CAS 202590-98-5) demonstrates potent pan-BET inhibitory activity with IC50 values of 92-112 nM in cell-free assays [1]. This stereoisomer-specific activity profile has been consistently documented across multiple independent sources, establishing (R)-Birabresib as a validated negative control for BET bromodomain inhibition experiments .

BET bromodomain inhibition stereochemistry negative control BRD4 epigenetics

BRD4-BD1 Potency Comparison: (R)-Birabresib vs. (+)-JQ1

In fluorescence anisotropy assays measuring BRD4 bromodomain 1 (BD1) binding, (+)-JQ1, a prototypical BET inhibitor and structural analog within the thienotriazolodiazepine class, exhibits an IC50 of 77 ± 6 nM [1]. In contrast, (R)-Birabresib does not demonstrate measurable inhibition of BRD4-BD1 under identical assay conditions, confirming its utility as an inactive control [2]. The shared thienotriazolodiazepine core scaffold between these two compounds underscores that the stereochemical configuration at the C6 position is the critical determinant of biological activity.

BET bromodomain BRD4-BD1 JQ1 negative control AlphaScreen

Chemotype-Specific Inactivity vs. Alternative BET Inhibitor Chemotypes (CPI-0610 and I-BET762)

Alternative BET inhibitor chemotypes such as CPI-0610 (benzoisoxazoloazepine class, BRD4-BD1 IC50 = 39 nM) [1] and I-BET762 (triazolobenzodiazepine class, BRD4 IC50 = 36.1 nM) exhibit potent BRD4 inhibition. (R)-Birabresib, despite sharing the thienotriazolodiazepine core with the active (S)-Birabresib and (+)-JQ1, remains inactive against BET bromodomains . This cross-chemotype comparison demonstrates that (R)-Birabresib is not a weak or partial inhibitor—it is a true negative control with no measurable BET bromodomain activity, making it uniquely suitable for experiments requiring a structurally matched inactive analog.

BET inhibitor chemotype comparison CPI-0610 I-BET762 negative control

Cellular c-MYC Downregulation: Functional Contrast with Active BET Inhibitors

Active BET inhibitors such as OTX015 (500 nM) induce substantial decreases in BRD2, BRD4, and c-MYC protein expression in cellular models [1]. In contrast, (R)-Birabresib fails to produce any measurable downregulation of c-MYC or BRD4 protein levels at equivalent concentrations, consistent with its lack of BET bromodomain binding activity . This functional cellular readout provides orthogonal confirmation that (R)-Birabresib does not engage the BET bromodomain pathway, distinguishing it from active BET inhibitors that robustly suppress c-MYC-driven transcription.

c-MYC transcriptional regulation BET inhibition cellular assay negative control

Recommended Application Scenarios for (R)-Birabresib in BET Bromodomain and Epigenetic Research


Negative Control for OTX015 (Birabresib) In Vitro and In Vivo Studies

As the stereoisomer-matched inactive control for the clinically investigated BET inhibitor OTX015, (R)-Birabresib should be employed in parallel with OTX015 treatment arms in all in vitro biochemical, cellular viability, and gene expression studies, as well as in vivo xenograft models, to definitively attribute observed phenotypic changes to specific BET bromodomain inhibition rather than to off-target or vehicle effects [1].

Stereochemistry-Dependent BRD4 Binding Studies and Structure-Activity Relationship (SAR) Analyses

In biochemical and biophysical assays (AlphaScreen, TR-FRET, ITC, SPR) designed to probe BRD4 bromodomain binding requirements, (R)-Birabresib serves as a critical comparator to the active (S)-enantiomer, enabling precise quantification of the contribution of the C6 stereocenter to binding affinity and facilitating rational design of next-generation BET inhibitors with improved selectivity profiles [2].

Control Compound for Chemogenomic and CRISPR-Based Target Validation Studies

In chemogenomic screens or CRISPR-Cas9 knockout/rescue experiments aimed at validating BET bromodomain dependency, (R)-Birabresib provides a structurally matched control that does not engage BRD2, BRD3, or BRD4. This allows researchers to disentangle true target-specific effects from potential polypharmacology associated with the thienotriazolodiazepine scaffold, thereby increasing confidence in target validation .

Reference Standard for BET Inhibitor Selectivity Profiling Panels

When assembling a panel of compounds to assess the selectivity of novel BET inhibitors against other bromodomain-containing proteins (e.g., CBP, BRD9, ATAD2), (R)-Birabresib can be included as a negative control to establish baseline activity and to confirm that observed inhibition is specific to the BET family and not an artifact of the assay system .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-Birabresib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.